Acryl-spp

Description

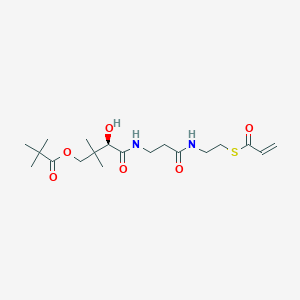

Structure

2D Structure

Properties

CAS No. |

119072-36-5 |

|---|---|

Molecular Formula |

C19H32N2O6S |

Molecular Weight |

416.5 g/mol |

IUPAC Name |

[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-prop-2-enoylsulfanylethylamino)propyl]amino]butyl] 2,2-dimethylpropanoate |

InChI |

InChI=1S/C19H32N2O6S/c1-7-14(23)28-11-10-20-13(22)8-9-21-16(25)15(24)19(5,6)12-27-17(26)18(2,3)4/h7,15,24H,1,8-12H2,2-6H3,(H,20,22)(H,21,25)/t15-/m0/s1 |

InChI Key |

VTOUEJHZFCIFDO-HNNXBMFYSA-N |

SMILES |

CC(C)(C)C(=O)OCC(C)(C)C(C(=O)NCCC(=O)NCCSC(=O)C=C)O |

Isomeric SMILES |

CC(C)(C)C(=O)OCC(C)(C)[C@H](C(=O)NCCC(=O)NCCSC(=O)C=C)O |

Canonical SMILES |

CC(C)(C)C(=O)OCC(C)(C)C(C(=O)NCCC(=O)NCCSC(=O)C=C)O |

Synonyms |

acryl-S-pantetheine-11-pivalate acryl-SPP |

Origin of Product |

United States |

Advanced Synthesis Methodologies for Acrylic Polymers and Derivatives

Specialized Synthetic Routes

Transesterification Processes

Transesterification is a chemical reaction involving the exchange of the alkoxy group of an ester with another alcohol. In the context of acrylic polymers and derivatives, this process is crucial for modifying existing acrylic esters or for synthesizing new acrylic monomers with desired functionalities. Methacrylic acid, for instance, can undergo transesterification reactions, typically brought about by acid-catalyzed condensations with alcohols google.com.

A notable application of transesterification is in the synthesis of bio-based acrylic monomers. This involves a one-step method where plant oils or animal fats react with acrylamide-containing alcohols or esters researchgate.net. For example, acrylic soybean oil-based monomers have been successfully synthesized through the transesterification of soybean oil with N-hydroxyethyl-acrylamide researchgate.net. This approach allows for the conversion of renewable triglycerides or fatty esters into reactive acrylic fatty acid-based monomers suitable for various polymerization techniques, including emulsion polymerization researchgate.net.

Melt Polymerization Techniques

Melt polymerization, often referred to as bulk polymerization, is a common industrial process for producing acrylic monomers mdpi.com. In this technique, the polymerization reaction occurs in the absence of a solvent or diluent, with the monomer itself acting as the reaction medium. This method is particularly advantageous for producing polymers with very low residual monomer levels mdpi.com.

For acrylic monomers, bulk polymerization is frequently employed for the manufacture of polymethyl methacrylate (B99206) (PMMA) mdpi.com. The process typically involves heating the monomer in the presence of an initiator, leading to a highly viscous reaction mixture that eventually solidifies into the polymer. While offering the benefit of high purity products due to the absence of solvents, managing the heat dissipation and viscosity during the exothermic polymerization can be challenging in large-scale operations. Reaction temperatures for acrylate (B77674) polymers are typically around 80 °C, while methacrylates may require higher temperatures, such as 140 °C acs.org.

Emulsion and Dispersion Polymerization Methods

Emulsion and dispersion polymerization are widely adopted techniques for synthesizing acrylic polymers, particularly favored for their environmental benefits and ability to produce high-molecular-weight polymers in an aqueous medium mdpi.comsci-hub.boxacs.org. These methods are preferred over solvent-based alternatives due to their low volatile organic compound (VOC) content, contributing to an improved environmental profile mdpi.comsci-hub.boxnih.gov.

Emulsion Polymerization: This technique typically initiates with an emulsion comprising water, monomer, and a dispersant (surfactant) mdpi.com. In an oil-in-water emulsion, droplets of acrylic monomers are emulsified in a continuous water phase mdpi.com. Polymerization primarily occurs within spontaneously formed latex particles, which are usually around 100 nm in size and consist of numerous individual polymer chains mdpi.com. The water phase acts as an excellent heat conductor, facilitating fast polymerization rates while maintaining effective temperature control acs.orgnih.gov. Emulsion polymerization is extensively used for manufacturing polymers for applications such as adhesives, paints, paper coatings, and textile coatings mdpi.comnih.gov. Common monomers include methyl methacrylate (MMA), n-butyl acrylate (nBA), and acrylic acid (AA) fujifilm.comacs.org. Initiators like ammonium (B1175870) persulfate are frequently employed acs.org. Surfactants play a dual role by providing the locus of polymerization and stabilizing the polymer particles, although their presence can influence the final film properties nih.govmdpi.com. Controlled architecture polymerization methods, such as RAFT-mediated controlled radical polymerization, can be applied in emulsion systems using reactive surfactants to enhance adhesion performance acs.org.

Dispersion Polymerization: While often used interchangeably with emulsion polymerization, the term "emulsion polymerization" is sometimes considered a misnomer, with "dispersion" or "colloidal" polymerization being more accurate nih.gov. Acrylic dispersions, which are two-phase systems where polymeric particles are dispersed within a continuous aqueous phase, are crucial binders for VOC-compliant industrial coatings for wood, metal, and plastics sci-hub.boxmdpi.com. Techniques like seeded emulsion and miniemulsion polymerization are employed to produce hybrid polymer dispersions, for instance, acrylic-urethane hybrids, by varying the ratios of polyurethane and acrylic components acs.org. These methods can yield latexes with high solid contents, stable dispersions, and uniform particle sizes acs.org.

Bio-Inspired and Sustainable Synthesis Approaches

The drive towards more sustainable chemical practices has spurred the development of bio-inspired and environmentally friendly synthesis routes for acrylic polymers and derivatives. This involves utilizing renewable resources and adopting milder, more efficient reaction conditions.

Utilization of Biobased Monomers

The shift towards biobased monomers aims to reduce reliance on fossil fuels and minimize environmental impact. Biobased acrylic monomers can be derived directly from biological sources, such as acrylic acid obtained from fermented corn glucose vot.pl. Alternatively, they can be synthesized by reacting acrylic acid with renewable alcohols, such as butanol derived from sugarcane vot.pl. The development of these monomers often leverages renewable carbohydrate resources, including cellulose, starch, and chitin (B13524) vot.pl.

Examples of fully biobased monomers include itaconic acid and its derivatives, which have been successfully used in the one-pot interfacial radical polymerization for synthesizing microcapsules rsc.org. Partially biobased monomers, such as tetrahydrofurfuryl methacrylate, are synthesized via the esterification of biobased tetrahydrofurfuryl alcohol with fossil-based methacrylic acid rsc.org. Although currently primarily produced via propylene (B89431) oxidation, acrylic acid itself is considered a potentially renewable monomer mdpi.com. Other biobased comonomers, obtained through the esterification of biobased alcohols with acrylic acid, include methyl acrylate (from methanol), isobornyl acrylate (from isoborneol), and lauryl acrylate (from natural oils) mdpi.com. Furthermore, polysaccharide derivatives from agroforestry residues can be incorporated to replace a portion of the acrylic acid monomer in biobased acrylic resin synthesis.

Enzymatic Polymerization

Enzymatic polymerization offers a greener alternative for synthesizing acrylic monomers and polymers, often proceeding under mild conditions and capable of producing stereoregular polymers acs.org. Enzymes act as biocatalysts, facilitating reactions that are difficult or less efficient through traditional chemical routes.

Peroxidases and laccase catalysts can induce the radical polymerization of vinyl monomers, including (meth)acrylic types, in various media such as aqueous, non-aqueous, and interfacial systems google.com. For example, horseradish peroxidase (HRP), an iron-containing enzyme, has been utilized for the free radical polymerization of acrylamide (B121943) in the presence of 2,4-pentanedione at room temperature google.com. Laccase from Pycnoporus coccineus, a copper-containing enzyme, can polymerize acrylamide in water at elevated temperatures without the need for additional additives or hydrogen peroxide google.com.

Beyond direct polymerization, chemo-enzymatic pathways have been developed for the synthesis of renewable acrylate monomers. A notable example is the use of Candida antarctica type B lipase (B570770) (CAL-B, also known as Novozyme 435) to produce (S)-γ-(hydroxymethyl)-α,β-butenolide methacrylate and its hydrogenated version from cellulose-based lactones. This lipase-mediated process avoids halogenated reagents and scavenging bases, leading to reduced waste generation. Moreover, specific Rhodococcus strains have been engineered as biocatalysts for the production of acrylic acid and mixtures of acrylic monomers, including N-alkyl-acrylamides, from acrylamide, offering a safer and more unified approach to monomer synthesis.

Catalytic Synthesis of Acrylic Derivatives (e.g., Organometallic Catalysis)

The development of advanced catalytic systems, particularly those involving organometallic compounds, has revolutionized the precision and control achievable in the synthesis of acrylic polymers and derivatives. These methods often fall under the umbrella of controlled radical polymerization (CRP) or reversible-deactivation radical polymerization (RDRP), enabling the production of polymers with tailored molecular weights, narrow molecular weight distributions, and complex architectures.

One prominent technique is Atom Transfer Radical Polymerization (ATRP), which employs transition metal catalysts, often organometallic complexes, to mediate the polymerization mdpi.com. In ATRP, an alkyl halide initiator reversibly transfers an atom (typically bromine or chlorine) to a transition metal complex, generating a propagating radical. This dynamic equilibrium allows for controlled chain growth. Iron(III) acetylacetonate (B107027) (Fe(acac)3), an oil-soluble organometallic compound, has been successfully used as a catalyst in initiators for continuous activator regeneration ATRP (ICAR ATRP) of methyl methacrylate at remarkably low, ppm-level concentrations mdpi.com. This significantly reduces the need for catalyst removal from the final product, enhancing industrial attractiveness mdpi.com. Copper-catalyzed ATRP has also been applied to the polymerization of acrylic and methacrylic acids, yielding acidic polymers with various architectures mdpi.com.

Organometallic compounds of Group III-V elements can act as active additives in controlled radical polymerization, influencing the reactivity of growing macroradicals and monomers, thereby affecting the composition and structure of copolymers. Beyond ATRP, other metal-mediated controlled radical polymerization techniques exist, such as Organometallic-Mediated Radical Polymerization (OMRP), where the metal directly attaches to the propagating terminal as a dissociable group. Furthermore, palladium diimine catalysts have been shown to photo-initiate radical polymerization of (meth)acrylates, acrylamides, styrene, and vinyl acetate (B1210297) under blue light irradiation, with the polymerization of acrylates and methacrylates specifically requiring light. Polymer-supported organometallic catalysts, such as ruthenium and palladium complexes, have also demonstrated efficacy in reactions involving acrylic monomers, including conjugate addition with methyl acrylate and the Heck reaction with butyl acrylate.

Compound Names and PubChem CIDs

Polymerization Kinetics and Reaction Mechanisms

Mechanistic Elucidation of Competitive Processes

Beyond the fundamental kinetic steps, various competitive and secondary reactions can significantly influence the polymerization behavior and the final polymer properties of acrylic compounds.

Secondary reactions are particularly important at elevated temperatures, under starved-feed conditions, or in non-ideally mixed reactors acs.orgresearchgate.net. These reactions can drastically alter the polymerization rate and the molecular weight of the polymer.

Reactions of Mid-Chain Radicals : Once formed, MCRs can undergo several reactions:

Propagation : Leading to the formation of branch points in the growing polymer chain researchgate.net.

Termination : MCRs can participate in termination reactions researchgate.net.

β-scission : This reaction breaks the growing chain into two fragments, impacting the polymer's molar mass and leading to the formation of macromonomers (polymers with terminal double bonds) researchgate.netresearchgate.net. The formation of macromonomers is increasingly present at higher reaction temperatures due to the high activation energy of β-scission researchgate.net.

Monomer Self-Initiation : At high temperatures, some acrylic monomers can undergo spontaneous or thermal self-initiation, forming radicals even without conventional initiators wpmucdn.comresearchgate.netmdpi.com. This process is highly temperature-dependent researchgate.net.

Chain-End Depropagation : This reversible reaction can occur, especially at higher temperatures, where monomer units are cleaved from the propagating chain end researchgate.net.

These secondary reactions collectively lead to complex polymer structures, including branching and chain scission, which significantly influence the rheological properties and molecular weight distribution of acrylic polymers researchgate.netacs.org.

The kinetics of acrylic polymerization are highly sensitive to the presence of impurities and various environmental factors.

Oxygen : Residual oxygen levels can significantly impact polymerization kinetics, often leading to an induction period or inhibition kpi.uanih.gov. Oxygen can react with free radicals to form peroxyl radicals, which can lead to degradation or alter the polymerization pathway nih.gov.

Temperature : Temperature is a primary factor influencing reaction rates. Higher temperatures generally accelerate initiation, propagation, and termination rates, but also promote secondary reactions like chain transfer, backbiting, and β-scission researchgate.netresearchgate.netmdpi.comacs.orgresearchgate.net. The exothermic nature of acrylic polymerization (e.g., 57-77.4 kJ/mol for methyl methacrylate (B99206) and acrylic acid) necessitates careful temperature control to prevent runaway reactions and ensure product quality acs.orgfrontiersin.orgsemanticscholar.org.

pH and Ionization : For monomers like acrylic acid, the polymerization rate is highly dependent on pH due to the varying reactivity of ionized versus unionized monomer species capes.gov.brmdpi.com. The degree of ionization impacts not only reactivity but also the diffusive characteristics of propagating macroradicals capes.gov.br.

Monomer Concentration : Higher monomer concentrations generally lead to faster polymerization rates and can influence the molecular weight and structure of the resulting polymer, often leading to longer chains solubilityofthings.com.

Viscosity and Gel Effect : As monomer conversion increases, the viscosity of the reaction mixture rises, leading to diffusion-controlled termination (auto-acceleration or gel effect). This effect reduces the termination rate coefficient (kₜ), leading to an increase in radical concentration, polymerization rate, and molecular weight mdpi.commdpi.com.

Polymerization Process Optimization and Control

Optimizing and controlling the polymerization of acrylic compounds is critical for achieving desired polymer properties, such as molecular weight, dispersity, and structure, while ensuring process safety and efficiency.

Temperature Control : Precise temperature control is essential to manage the highly exothermic nature of acrylic polymerization and to influence reaction rates and secondary reactions frontiersin.orgsemanticscholar.orgaidic.itresearchgate.net. Techniques like programmed addition of monomers and initiators can help maintain a constant reaction rate and prevent temperature build-up google.com.

Monomer and Initiator Feed Strategies : Continuous or programmed addition of monomer and initiator, where the addition rate matches the consumption rate, is a preferred method for preparing low molecular weight polymers and substantially eliminating drift in molecular weight with conversion google.com. This approach is particularly beneficial for semi-batch reactors, which offer better thermal control than batch reactors for highly exothermic reactions semanticscholar.org.

Controlled Radical Polymerization (CRP) Techniques : Advanced polymerization techniques, such as Photoiniferter RAFT polymerization or Ir-catalyzed visible light-mediated processes, offer exceptional control over molecular weight, dispersity, and polymer architecture rsc.orgnih.gov. These methods allow for rapid and precise synthesis of well-defined acrylic polymers, achieving high monomer conversion with narrow dispersity rsc.orgnih.gov.

Flow Chemistry : Integrating flow chemistry can mitigate viscosity-related limitations and enhance scalability, enabling efficient synthesis of well-defined acrylic polymers rsc.org.

Modeling and Simulation : Mathematical models and simulation software (e.g., PREDICI, MATLAB) are used to analyze and optimize polymerization kinetics, predict polymer properties, and design control strategies for complex nonlinear processes like acrylic fiber polymerization frontiersin.orgaidic.itresearchgate.net. These models can account for various kinetic parameters, including chain-length-dependent termination and transfer reactions uni-goettingen.deresearchgate.net.

Monitoring Techniques : Online monitoring techniques, such as Raman spectroscopy and differential scanning calorimetry (DSC), allow for real-time tracking of monomer conversion, polymerization rate, and other kinetic parameters, which is vital for process control and optimization acs.orgresearchgate.netmdpi.com.

By carefully manipulating these parameters and employing advanced polymerization techniques, it is possible to tailor the polymerization of Acryl-spp to yield polymers with specific desired characteristics for diverse applications.

Data Tables

Table 1: Representative Rate Coefficients and Activation Energies for Acrylic Polymerization (Illustrative Values)

| Parameter | Value Range (Approximate) | Unit (Typical) | Notes | Source |

| kₚ (Propagation) | 10³ - 10⁵ | L mol⁻¹ s⁻¹ | Varies significantly with monomer, temperature, and solvent. Can be chain-length dependent. | rsc.orgrsc.orgugent.bemdpi.comrsc.org |

| kₜ (Termination) | 10⁶ - 10⁸ | L mol⁻¹ s⁻¹ | Highly dependent on monomer, conversion (gel effect), and chain length. | rsc.orgacs.orgmdpi.comuni-goettingen.de |

| kᵢ (Initiation) | 10⁻⁵ - 10⁻⁴ | s⁻¹ | Rate constant for initiator decomposition. | rsc.orgacs.orgtandfonline.com |

| Eₐ (Overall Activation Energy) | 50 - 90 | kJ/mol | Varies with initiator and specific acrylic monomer. | capes.gov.brmdpi.com |

| Reaction Enthalpy (ΔHᵣ) | 63 - 77.4 | kJ/mol | Exothermic nature of acrylic polymerization. | acs.orgsemanticscholar.orgmdpi.com |

Table 2: Impact of Key Factors on Acrylic Polymerization Kinetics and Product Properties

| Factor | Effect on Polymerization Rate | Effect on Molecular Weight / Structure | Notes | Source |

| Temperature | Increases (generally) | Decreases (due to chain transfer, β-scission) | Promotes secondary reactions; requires careful control due to exothermicity. | researchgate.netresearchgate.netmdpi.comacs.orgresearchgate.netfrontiersin.org |

| Initiator Concentration | Increases (often square root dependence) | Decreases (more radicals lead to shorter chains) | Influences initiation rate and overall kinetics. | acs.orgacs.orgresearchgate.net |

| Monomer Concentration | Increases | Increases (longer chains) | Higher concentration generally leads to faster rate and longer chains. | solubilityofthings.com |

| Chain Transfer Agents (CTAs) | Decreases (if CTA forms less reactive radical) | Decreases (limits chain length) | Used for molecular weight control. | uni-goettingen.dewpmucdn.comresearchgate.net |

| Impurities | Decreases (retardation, inhibition) | Can affect MWD and structure | Consume radicals, compete with monomer. | acs.orgmdpi.comacs.orgkpi.ua |

| pH (for ionizable monomers) | Decreases with increasing ionization | Affects reactivity and diffusion | Due to changed reactivity of ionized species. | capes.gov.brmdpi.com |

| Viscosity (Gel Effect) | Increases (auto-acceleration) | Increases (due to reduced termination) | Diffusion-controlled termination at high conversion. | mdpi.commdpi.com |

Theoretical and Computational Modeling of Acrylic Systems

Quantum Chemical Approaches

Quantum chemical methods, rooted in the principles of quantum mechanics, are indispensable for investigating the electronic structure, reactivity, and energetic profiles of molecules within acrylic systems.

Density Functional Theory (DFT) has emerged as a powerful tool for calculating reaction barriers and identifying transition states in acrylic polymerization processes, particularly for radical reactions. This approach provides crucial insights into reaction mechanisms and kinetics, which are vital for optimizing synthesis conditions scispace.comsci-hub.sefrontiersin.org.

For instance, DFT calculations are extensively used to study the propagation kinetics of free-radical polymerization for various acrylic and methacrylic monomers, including methyl acrylate (B77674) (MA), methyl methacrylate (B99206) (MMA), and acrylic acid rsc.orgrsc.orgresearchgate.netacs.org. Researchers employ DFT to determine the energy of transition states (ΔETS) and the product-reactant energy difference (ΔEprod) for radical reactions between different monomers rsc.org. These calculations help in understanding the detailed mechanisms of these reactions, which are essential for the efficient development of acrylic polymers rsc.orgrsc.orgacs.org. For example, studies have confirmed that the tacticity of the polymer chain can significantly influence the reaction barrier in acrylate free-radical polymerization, especially for secondary reactions like backbiting mdpi.com.

DFT-assisted synthesis approaches have also been demonstrated, where calculated quantum chemistry reaction indices, such as the radical reaction index (Fk0), guide the optimization of synthesis conditions for self-curing epoxy-acrylic resins. The reliability of such methods has been confirmed by evaluating the physical and mechanical properties of the resulting materials frontiersin.org.

Ab initio calculations, which derive from first principles without empirical parameters, are crucial for understanding fundamental molecular interactions within acrylic systems. These methods are particularly valuable for studying the nature of chemical bonding and intermolecular forces.

Studies have utilized ab initio molecular orbital theory to investigate the interactions of acrylic polymers with metal atoms, such as aluminum, to understand chemical bonding at polymer-metal interfaces. These calculations revealed that aluminum atoms primarily interact with the carbonyl group of acrylic polymers, weakening the C=O bond and forming strong Al-O bonds capes.gov.br.

Furthermore, ab initio methods are employed to analyze interionic interactions in carboxylic acid cation exchangers based on poly(acrylic acid) (PAA) with various metal ions. These calculations provide insights into the geometry and electronic characteristics of metal-oxygen bonds, revealing how counterions bind strongly with carboxylate groups, forming rigid structures tandfonline.comresearchgate.net. The degree of covalence in these bonds, influenced by the atomic mass and hydration, is critical for understanding the selectivity series of different metal ions tandfonline.com. Ab initio calculations have also been used to explore the conformational effects on carbon-13 NMR chemical shifts in polyethylene (B3416737) acrylic acid copolymers, contributing to the understanding of local chain conformations and microstructure mdpi.com.

Molecular Dynamics and Simulation Techniques

Molecular Dynamics (MD) simulations and other simulation techniques are essential for studying the dynamic behavior of acrylic polymers, including their conformational changes and the complexities of polymerization processes.

MD simulations are extensively used to model the conformations and chain dynamics of acrylic polymers in various environments. These simulations provide atomistic or coarse-grained insights into how polymer chains behave under different conditions, such as varying pH, concentration, tacticity, and solvent quality whiterose.ac.ukbohrium.comtandfonline.comresearchgate.netresearchgate.net.

For example, atomistic MD simulations have been employed to characterize the effect of tacticity on polymer conformations in poly(acrylic acid) (PAA) solutions, revealing how different stereochemical forms (e.g., isotactic and syndiotactic) influence water dynamics and hydrogen bonding whiterose.ac.uktandfonline.comresearchgate.net. Studies on PAA have shown that increasing salt concentrations can lead to the collapse of PAA chains, particularly for longer chains, due to the shielding effect of counterions whiterose.ac.uk. The dissociation degree of carboxylic acid groups also significantly alters the conformational behavior of PAA, with chains collapsing into random coils at acidic pH and expanding at basic pH lp.edu.ua.

MD simulations also contribute to understanding the glass transition temperature (Tg) of acrylic polymers by analyzing microscopic details and dynamic properties. This involves studying the explicit contribution of side chain and backbone residues to Tg aip.org. Furthermore, MD simulations have been used to investigate the adsorption characteristics of polyacrylamide-based polymers, which contain acrylate monomers, onto surfaces like calcite, by assessing molecular conformation and binding energies mdpi.com.

Computational simulations are vital for modeling and optimizing the complex, nonlinear, and time-varying nature of acrylic polymerization processes aidic.itcetjournal.itanii.org.uy. These models aid in process design, parameter estimation, and process control, leading to improved product quality and cost-effectiveness anii.org.uy.

Kinetic Monte Carlo (kMC) methods, for instance, are used to simulate polymer properties, such as molar mass distribution (MMD), allowing for detailed comparisons with experimental data and helping to overcome challenges in extracting kinetic parameters from experiments mdpi.com. Mathematical models are developed to predict copolymer microstructure for different reactor configurations and conditions, such as the free-radical copolymerization of acrylamide (B121943) and acrylic acid anii.org.uy.

The simulation of polymerization processes is of enormous industrial importance, especially for materials like acrylic fibers. Mathematical models, often designed in software like MATLAB, are used to control key technological indexes such as polymerization temperature and conversion efficiency in continuous stirred tank reactors aidic.itcetjournal.it. These simulations help in understanding the impact of various factors, including impurities in biobased monomers, on the polymerization kinetics and the resulting polymer properties acs.org.

Machine Learning and Data-Driven Models in Polymer Science

The integration of machine learning (ML) and data-driven models is rapidly transforming polymer science, enabling more efficient material design, enhanced performance prediction, and improved sustainability outcomes for acrylic systems mdpi.comresearchgate.netnih.gov.

ML methods are increasingly applied to predict polymer properties, such as the glass transition temperature (Tg), by establishing "structure-property" relationships nih.govmdpi.comresearchgate.net. These models can leverage high-resolution microscopic details from molecular dynamics simulations, using techniques like principal component analysis and clustering algorithms to identify Tg aip.org. For example, ML models have been developed to predict reaction barriers for acrylate and methacrylate radical reactions, using descriptors based on chemical structures to circumvent complex DFT calculations rsc.orgrsc.org.

The development of large, homogeneous datasets, including "synthetic" data generated through computational methods, is crucial for training robust ML models in polymer science nih.govnih.govresearchgate.net. Various ML algorithms, such as random forest (RF) rsc.orgrsc.org, artificial neural networks (ANN), and adaptive neuro-fuzzy inference systems (ANFIS) mdpi.com, are employed. These models can predict properties like absorption characteristics of textile substrates treated with acrylic binders mdpi.com or the Tg of acrylic and methacrylic polymers from their monomer structures nih.gov. The ability of ML models to identify correlations and accelerate the design process is particularly valuable for complex polymer systems researchgate.netmdpi.commdpi.com.

Predictive Models for Reaction Parameters

Predictive models are crucial for understanding and controlling the intricate reaction pathways in acrylic polymerization. Ab initio calculations and quantum chemistry methods, such as Density Functional Theory (DFT) and hybrid theories like G4 or DFT combined with MP2, are extensively used to estimate rate coefficients for elementary reaction steps in free-radical polymerization (FRP) of acrylates mdpi.comsci-hub.senih.govulisboa.ptacs.org. These methods are particularly valuable for reactions where experimental determination is challenging, such as backbiting, β-scission, radical migration, macromonomer propagation, mid-chain radical propagation, and various chain transfer reactions (to monomer and polymer) mdpi.comsci-hub.senih.govulisboa.pt.

For reactions occurring in condensed phases, the accurate modeling of solvent-solute interactions is critical. Solvation models, including the Polarizable Continuum Model (PCM) and COSMO-RS, are employed to account for solvent effects on reaction kinetics, demonstrating good agreement with experimental trends in some cases mdpi.com.

Kinetic Monte Carlo (kMC) simulations serve as a powerful tool to benchmark the accuracy and reliability of ab initio predictions against experimental data, particularly under diverse experimental conditions like high-frequency modulated polymerization or degradation processes mdpi.com. This integrated approach helps bridge the gap between theoretical and experimental chemistry in polymer reaction engineering mdpi.com.

Furthermore, machine learning (ML) models, such as Random Forest (RF) and Kernel Density (KD) regression, are increasingly applied to predict reaction barriers (ΔE_TS) and various polymer properties. These models can forecast monomer concentration, macromonomer content, full molar mass distributions, and average branching levels as a function of time, achieving high prediction performance (e.g., R² > 0.99 for KD regression in butyl acrylate polymerization) acs.orgrsc.org. This data-driven approach offers a faster alternative to time-consuming DFT calculations for predicting reaction barriers rsc.org.

Table 1: Examples of Computational Methods for Predicting Acrylic Reaction Parameters

| Computational Method | Application | Key Findings/Capabilities | Reference |

| Ab initio (M06-2X/6-311+G(d,p)) | Rate coefficients for secondary reactions in acrylate FRP (backbiting, β-scission, radical migration, etc.) | Complete and consistent data set, good agreement with kMC simulations benchmarking against experimental data. | mdpi.com |

| Quantum Chemistry (DFT, hybrid theories) | Prediction of rate constants for chain transfer to monomer (CTM) and propagation reactions in various acrylic monomers. | Useful for cases where experimental determination is not straightforward; DFT is efficient for complex multiatom systems. | sci-hub.senih.govulisboa.ptacs.org |

| Solvation Models (PCM, COSMO-RS) | Modeling solvent-solute interactions and their effect on propagation rate coefficients in aqueous solutions. | Lower activation energy for polar aqueous medium due to better resonance stabilization of transition state; good agreement with experimental trends. | mdpi.com |

| Machine Learning (Random Forest, Kernel Density Regression) | Predicting reaction barriers (ΔE_TS), monomer concentration, macromonomer content, molar mass distributions, and branching levels in acrylate polymerizations. | Accelerates material development by circumventing time-consuming DFT calculations; high prediction performance. | acs.orgrsc.org |

High-Throughput Screening and Design of Acrylic Polymers

High-throughput screening (HTS) and machine learning (ML) have revolutionized the design and discovery of advanced polymeric materials, including acrylics acs.orgnih.govacs.orgacs.org. This approach addresses the challenge of navigating the enormous chemical and configurational space of polymers, which traditionally relies on costly and time-consuming experimentation nih.govintellegens.com.

The general workflow for ML-assisted polymer design involves several key steps: structure representation and database construction, establishment of ML-based property prediction models, and virtual design coupled with high-throughput screening acs.orgacs.org. ML models are trained to establish quantitative structure-property relationships (QSPR) based on available polymer data (e.g., structure, component, and property data), enabling the rapid screening of promising polymeric materials that meet specific targeted property requirements acs.org.

For acrylic polymers, ML algorithms have been successfully applied to predict mechanical properties such as Young's modulus, peak engineering stress, ultimate strain, and Shore A hardness based on the monomer composition acs.org. Active learning (AL) algorithms further enhance efficiency by dynamically suggesting monomer composition ratios for subsequent experimental rounds, thereby minimizing the number of necessary experiments while building robust predictive models acs.org.

High-throughput molecular dynamics (MD) simulations are also employed for screening polymers for thermophysical properties like glass transition temperature (Tg). Despite the high computational costs, advancements in hardware and efficient MD code implementations allow for the screening of hundreds of polymers in a few days, generating large datasets that can further train ML models acs.org. This is particularly beneficial given the scarcity of high-quality experimental polymer data acs.orgintellegens.compolymat.eu. Knowledge-guided ML, which embeds underlying scientific principles into the models, can mitigate the need for prohibitively large datasets, making ML more practically applicable in polymer chemistry polymat.eu.

Computational Design of Polymer Architectures

Computational methods provide powerful tools for precisely controlling the architecture of acrylic polymers, enabling the creation of materials with highly specific properties.

Model-Based Design of Copolymers with Tailored Compositions

Kinetic models are fundamental to the model-based design of copolymers with predesigned chemical composition distributions (CCDs) uq.edu.auresearchgate.net. These models allow for the prediction of instantaneous monomer concentrations and guide appropriate feeding policies during polymerization, leading to specific comonomer composition profiles along the polymer chain backbone uq.edu.au.

Mathematical models, often based on approaches like pseudo-homopolymerization or the classical Smith-Ewart equations, are developed to describe the kinetics of emulsion co- and ter-polymerizations. These models monitor crucial kinetic variables such as monomer conversion and latex composition, and can be calibrated using literature data for homopolymerizations and copolymerizations of various acrylic monomers like n-butyl acrylate (n-BA) and methyl methacrylate (MMA) researchgate.netresearchgate.net. They can predict the time-evolution of particle size and conversion, showing excellent agreement with experimental measurements researchgate.net.

Computational simulations also enable the prediction of final copolymer microstructure, including average chain length and molecular weight distribution, for different reactor configurations (e.g., batch, semi-batch, isothermal semi-batch) anii.org.uy. For instance, an isothermal semi-batch reactor configuration has been identified as optimal for producing narrow distributions for both copolymer composition and molecular weight anii.org.uy. In polyelectrolyte systems, such as acrylamide/acrylic acid copolymerization, mathematical models can predict copolymer composition as a function of monomer concentration and ionic strength, allowing for the tuning of fundamental polymer and polymerization properties through electrostatic interactions polimi.it. Furthermore, computational approaches facilitate the tailoring of mechanical properties in hybrid acrylic polymers by precisely adjusting the composition of acrylic monomers acs.org.

Investigation of Template-Monomer Binding Interactions

Computational studies are extensively utilized to investigate the molecular-level intermolecular interactions between template molecules and functional monomers, a critical step in the design of molecularly imprinted polymers (MIPs) ucl.ac.ukbiolscigroup.usresearchgate.netmdpi.comnih.govmdpi.comscielo.bracs.orgmdpi.comresearchgate.netbiolscigroup.usresearchgate.netmdpi.com. These interactions are paramount for the selectivity and affinity of the resulting MIPs ucl.ac.ukresearchgate.netmdpi.commdpi.com.

Density Functional Theory (DFT) is a widely applied method for calculating the binding energy (ΔE) between a template molecule and a functional monomer. A higher (more negative) binding energy generally indicates a stronger intermolecular interaction and, consequently, a more stable composite system, leading to superior MIP performance researchgate.netmdpi.commdpi.com. For example, studies have used DFT at levels like B3LYP/6-31+G**//B3LYP/3-21G to calculate ΔE and predict the most suitable monomers for MIP synthesis researchgate.net.

Molecular Dynamics (MD) simulations are employed to observe the dynamic process of molecular interactions, determine appropriate monomer ratios, and account for spatial discrimination in monomer selection biolscigroup.usacs.orgbiolscigroup.us. MD simulations can reveal specific hydrogen bonding sites and help define quantitative parameters such as the effective binding number (EBN) and maximum hydrogen bond number (HBN_Max), which indicate effective binding efficiency mdpi.com. These simulations can also explore the influence of factors like template-template and monomer-monomer self-association, porogen-template interactions, and template conformational variability on the pre-polymerization mixture acs.orgnih.gov.

Computational screening of virtual libraries of functional monomers, followed by MD simulations, significantly reduces the experimental trials required to select optimal monomers and template-to-monomer ratios for high-affinity MIPs biolscigroup.usmdpi.comscielo.brmdpi.combiolscigroup.us. For instance, a computational approach identified 2-(trifluoromethyl)acrylic acid (TFMAA) as a superior functional monomer for theophylline (B1681296) (THO) MIPs due to stronger hydrogen bond interactions compared to methacrylic acid (MAA) and acrylamide (AA) researchgate.net. The effect of solvents on template-monomer interactions can also be investigated computationally, providing a comprehensive understanding of the pre-polymerization complex nih.gov.

Advanced Characterization Techniques for Acrylic Materials

Spectroscopic Analysis Methods

Spectroscopic techniques are indispensable for probing the chemical composition and structural features of acrylic materials at the molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and reliable technique for determining the microstructure of polymers, including acrylics acs.orgmdpi.com. Both 1H NMR and 13C NMR provide qualitative and quantitative information about molecular details, enabling the elucidation of polymerization mechanisms, tacticity, monomer sequence distribution in copolymers, and the identification of end groups and branching acs.orgmdpi.comsurfacesciencewestern.commdpi.com.

1H NMR Spectroscopy: In 1H NMR, the chemical shifts and splitting patterns of proton signals offer insights into the local environment of hydrogen atoms within the polymer chain. For instance, in poly(methyl methacrylate) (PMMA), the α-methyl peaks appear at distinct chemical shifts (0.91, 1.05, and 1.22 ppm) corresponding to syndiotactic, heterotactic, and isotactic configurations, respectively mdpi.com. The methylene (B1212753) signal also varies with tacticity, appearing as an AB-quartet for isotactic structures and a singlet for syndiotactic ones, providing an absolute determination of isotactic presence mdpi.com.

13C NMR Spectroscopy: 13C NMR spectroscopy is particularly versatile for detailed microstructure analysis of acrylic polymers acs.orgmdpi.com. Key signals of interest for microstructural studies are typically the carbonyl and β-methylene carbons of the main chain, as they are present in all typical acrylic structures and provide comprehensive and complementary information on configurational-compositional sequences mdpi.comsci-hub.stmdpi.com. The carbonyl signal can provide information up to configurational pentads or even heptads, while the β-methylene signal can be resolved into configurational hexads or even octads mdpi.comsci-hub.st. Chemical shifts in 13C NMR spectra are sensitive to the influences of neighboring units and their configuration, allowing for detailed analysis of sequence distribution mdpi.com. For example, studies on poly(n-butyl methacrylate) (PnBuMA) have utilized the carbonyl signal to analyze configurational heptads and the β-methylene signal for hexad-level information sci-hub.st. Two-dimensional (2D) NMR techniques, such as Heteronuclear Single-Quantum Coherence (HSQC), Total Correlation Spectroscopy (TOCSY), and Heteronuclear Multiple-Bond Correlation (HMBC), further enhance the capability to study absolute configurational assignments and sequence distribution in complex copolymers and terpolymers acs.org.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy

FTIR and Raman spectroscopies are complementary vibrational techniques used to identify functional groups, monitor chemical changes, and assess the composition of acrylic materials.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is widely used to identify characteristic functional groups present in acrylic polymers, such as the carbonyl (C=O) stretch (typically around 1720-1740 cm⁻¹) and C-H and C-O stretches aip.org. It is effective for monitoring chemical changes during processes like polymerization or degradation. For instance, FTIR has been employed to measure carbonyl and hydroxyl indexes during the photodegradation of acrylic-melamine coatings, indicating changes in the polymer's chemical structure casaxps.com. It can also confirm the formation of hydrogels and provide porous structural information about hydrogel morphology nih.gov.

Raman Spectroscopy: Raman spectroscopy offers distinct advantages for polymer analysis, particularly for bonds that are weakly IR-active or for studies in aqueous environments. The Raman bands of double and triple bonds (e.g., C=C) tend to be much stronger than their IR counterparts, making Raman an excellent choice for studying unsaturation in polymers nih.govrsc.org. This technique is non-destructive, requires minimal to no sample preparation, and can yield results rapidly frontiersin.orgbiorxiv.orgresearchgate.net. Raman spectroscopy's high material specificity allows for discrimination between very similar substances frontiersin.orgresearchgate.net. It is also highly effective for analyzing aqueous solutions, where water's weak Raman spectrum allows for clear observation of solute vibrations, making it suitable for monitoring emulsion polymerization processes rsc.org. Raman spectroscopy can be used to determine the composition of copolymers by analyzing the intensity ratios of characteristic bands nih.gov.

UV-Vis Spectroscopy

UV-Vis spectroscopy is utilized to study the optical properties of acrylic materials, monitor their degradation, and detect the presence of chromophores. This technique measures the absorption of ultraviolet and visible light by a sample.

Application to Acrylic Materials: UV-Vis spectroscopy is crucial for assessing the optical stability of acrylic samples, especially when exposed to light. Studies have used UV-Vis spectrometry to determine the optical stability of UV-transmitting (UVT) acrylic samples after exposure to direct solar radiation. These studies observed short-term degradation effects peaking at approximately 343 nm and long-term degradation effects peaking at around 310 nm, with degradation tails extending into the near-UV and visible regions nih.gov. This technique is also applied to analyze the degradation products of photo-labile poly(acrylic acid) mdpi.com. Furthermore, UV-Vis spectroscopy can measure the absorbed radiation dosage in coatings and monitor film degradation, as demonstrated in studies on acrylic-melamine coatings casaxps.com. It is also employed to investigate the UV photodegradation behavior and UV barrier properties of acrylic acid-grafted polymers, revealing absorption characteristics related to the presence of carbonyl groups mdpi.com.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique providing elemental composition and chemical state information of the outermost few nanometers (typically 1-10 nm) of a material mdpi.com.

Application to Acrylic Materials: XPS is extensively used to characterize the surface chemistry of acrylic polymers and coatings. For poly(methyl methacrylate) (PMMA), XPS has been employed to evaluate the atomic elemental concentration and chemical bonds on plasma-treated surfaces. Results indicate a significant increase in the oxygen to carbon (O/C) ratio and changes in the C 1s peak components (C–C, C–C=O, C–O–C, and O–C=O bonds), confirming the grafting of oxygen atoms onto the PMMA surface researchgate.netnih.gov. High-resolution XPS spectra of PMMA can distinguish carbon atoms in four distinct chemical states and oxygen atoms in single and double bonds, providing detailed chemical state information dntb.gov.ua. XPS has also been utilized to study the adsorption of PMMA on oxidized aluminum and silicon substrates, where it helped interpret adsorption isotherms by revealing chemical interactions and the conformation of adsorbed molecules acs.org. Furthermore, XPS has characterized covalently bonded proteins on PMMA surfaces, allowing for monitoring of surface composition and elucidation of protein orientation.

In acrylic coatings, XPS analysis confirms the formation of specific chemical structures, such as phosphate (B84403) chelates in modified water-borne acrylic-epoxy ester hybrid coatings, which are crucial for enhanced anti-corrosion properties. It has also been used to track the degradation of acrylic coatings (e.g., sol-gel based on Si and Zr) upon immersion in corrosive solutions, showing changes in elemental composition and chemical states. For poly(acrylic acid) (PAA) films, XPS survey spectra reveal the presence of C, O, and Si, and high-resolution C 1s spectra can be fitted to components corresponding to C-C/C-H, C=O, and C-O-C bonds, providing evidence for self-cross-linking mechanisms sci-hub.st.

Microscopic and Imaging Techniques

Microscopic and imaging techniques are essential for visualizing the morphology, topography, and internal structures of acrylic materials.

Scanning Electron Microscopy (SEM) and Environmental SEM (ESEM)

Scanning Electron Microscopy (SEM) and Environmental Scanning Electron Microscopy (ESEM) are powerful tools for examining the surface and internal morphology of acrylic materials at high magnifications.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface topography and morphology of acrylic polymers. It is commonly used for cross-sectional analysis, revealing internal structures, phase separation, and particle sizes. Samples for conventional SEM typically require being in a dry solid state and may necessitate conductive coatings (e.g., gold or platinum) to prevent charging under high vacuum conditions aip.orgnih.gov. SEM has been used to identify the morphology of acrylic acid-grafted poly(butylene carbonate-co-terephthalate) composites, showing porous and sponge-like internal structures in hydrogels nih.govmdpi.com. It also helps in understanding the microstructure of paint films aip.org.

Environmental Scanning Electron Microscopy (ESEM): ESEM is a specialized mode of SEM that allows for the examination of samples in their natural, hydrated, or non-conductive states without the need for extensive sample preparation like drying or conductive coating. This capability is particularly beneficial for acrylic materials, many of which are hydrogels or water-borne systems. ESEM can maintain a controlled humidity environment within its chamber, preventing artifacts such as ice crystal formation or structural collapse that can occur during conventional SEM preparation of wet samples. ESEM has been employed to study the microstructural evolution of acrylic latex during film formation, revealing individual particles, clusters, and the formation of discontinuous films with voids upon evaporation. It has also been used to investigate the morphology of UV-curable acrylic membranes and to visualize the presence of fungal conidia and hyphae in inoculated acrylic polymeric resins. Furthermore, ESEM is valuable for observing morphological changes in hydrated acrylic systems, such as hydrogels, when subjected to external stimuli like tensile strain.

Compound Names and PubChem CIDs

Thermal and Mechanical Characterization

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the heat flow into or out of a sample as a function of temperature or time. For acrylic materials, DSC is invaluable for identifying and quantifying thermal transitions such as glass transition temperature (Tg), melting temperature (Tm), crystallization temperature (Tc), and curing exothermic events. fishersci.canih.govnih.govopenanesthesia.orguni.lutcichemicals.comuni.lu

In the context of Acryl-S-Pantetheine-11-Pivalate, DSC analysis would be employed to determine its thermal stability, phase transitions, and any polymerization or degradation characteristics. For instance, the glass transition temperature is a critical parameter for polymers and related compounds, indicating the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. DSC can also assess the degree of cure in acrylic resins or the thermal behavior of composites containing acrylic components. fishersci.canih.govopenanesthesia.orguni.lutcichemicals.com

Relevance to Acryl-spp: While specific data for Acryl-S-Pantetheine-11-Pivalate is not available, DSC would provide crucial information on its thermal behavior, which is essential for its processing, storage, and application, especially if it is to be incorporated into polymeric matrices or utilized in temperature-sensitive environments.

Mechanical Testing Methodologies (Tensile Strength, Flexural Strength)

Mechanical testing evaluates the response of materials to applied forces, providing critical data on their strength, stiffness, and deformation behavior. For acrylic materials, common mechanical tests include tensile strength and flexural strength. fishersci.cacenmed.comfishersci.ca

Tensile Strength: This measures a material's resistance to being pulled apart. It quantifies the maximum stress a material can withstand while being stretched or pulled before breaking. Parameters like tensile strength, elongation at break, and Young's modulus (a measure of stiffness) are derived from tensile tests. nih.govfishersci.cacenmed.comfishersci.ca

Flexural Strength: Also known as bending strength, this measures the stress a material can withstand before deforming or breaking when subjected to bending forces. It is particularly relevant for rigid or semi-rigid acrylic components. fishersci.cacenmed.comfishersci.canih.gov

These tests are crucial for assessing the durability and suitability of acrylics for various applications, such as protective panels, structural components, or biomedical implants. fishersci.canih.gov

Relevance to this compound: If Acryl-S-Pantetheine-11-Pivalate were to be polymerized into a solid material or incorporated into a composite, mechanical testing would be essential to characterize its structural integrity and performance under stress. Specific mechanical data for Acryl-S-Pantetheine-11-Pivalate is not available in the provided search results.

Other Advanced Characterization Techniques

Beyond the primary thermal, rheological, and mechanical assessments, several other advanced techniques offer complementary insights into the composition, structure, and specific properties of acrylic materials.

Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES)

Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) is a powerful analytical technique used for the qualitative and quantitative elemental analysis of a wide range of samples. It is particularly effective for detecting and quantifying metal and some non-metal elements, even at trace levels.

In the context of acrylic materials, ICP-OES can be used to:

Identify and quantify trace metal impurities that might affect material properties or biological compatibility.

Determine the concentration of specific elements if the acrylic material is a composite designed to incorporate metallic components (e.g., nanoparticles).

Monitor the presence of catalysts or other inorganic additives used during synthesis or processing.

Relevance to this compound: Given Acryl-S-Pantetheine-11-Pivalate's potential biomedical applications, ICP-OES could be crucial for ensuring purity, detecting metallic contaminants, or confirming the presence of specific elements if it were to be functionalized with metal ions or integrated into metal-containing systems. Specific ICP-OES data for Acryl-S-Pantetheine-11-Pivalate is not available.

Brunauer-Emmett-Teller (BET) Analysis

Brunauer-Emmett-Teller (BET) analysis is a technique used to determine the specific surface area, pore volume, and pore size distribution of porous and finely divided materials. It relies on the physical adsorption of gas molecules (typically nitrogen) onto the material's surface at cryogenic temperatures.

For acrylic materials, BET analysis is particularly relevant for:

Characterizing porous acrylic structures, such as hydrogels, membranes, or adsorbents, where surface area and porosity directly influence performance.

Assessing the surface properties of acrylic fibers or composites that are designed for adsorption, filtration, or catalytic applications.

Relevance to this compound: If Acryl-S-Pantetheine-11-Pivalate were to be used in applications requiring high surface area or specific pore structures (e.g., drug delivery systems, tissue engineering scaffolds, or as a component in porous biomaterials), BET analysis would provide essential structural information. Specific BET data for Acryl-S-Pantetheine-11-Pivalate is not available.

Vibrating Sample Magnetometer (VSM) and Superconducting Quantum Interference Device (SQUID)

Vibrating Sample Magnetometers (VSM) and Superconducting Quantum Interference Devices (SQUID) are highly sensitive instruments used to measure the magnetic properties of materials, including magnetic moment, magnetization curves (hysteresis loops), and magnetic susceptibility.

These techniques are primarily applied to materials that exhibit magnetic behavior, such as ferromagnetic, paramagnetic, or diamagnetic substances, or composites incorporating magnetic nanoparticles. VSM operates by vibrating a sample in a uniform magnetic field and detecting the induced voltage in pickup coils. SQUID magnetometers, known for their extreme sensitivity, detect very small changes in magnetic flux.

Relevance to this compound: As Acryl-S-Pantetheine-11-Pivalate is an organic chemical compound and not inherently magnetic, VSM and SQUID would only be relevant if it were to be functionalized with magnetic components or incorporated into magnetic composites. These techniques would then be used to characterize the magnetic properties of the resulting hybrid material. Specific VSM or SQUID data for Acryl-S-Pantetheine-11-Pivalate alone is not available.

Data Tables

Due to the absence of specific detailed research findings and data for Acryl-S-Pantetheine-11-Pivalate using the advanced characterization techniques discussed, no data tables specific to this compound can be generated. The information presented above describes the general application and relevance of these techniques for acrylic materials.

Structure Property Relationships in Acrylic Polymer Systems

Correlating Molecular Architecture with Macroscopic Performance

The fundamental principle governing the behavior of acrylic polymer systems is the direct correlation between their microscopic molecular architecture and their observed macroscopic properties researchgate.net. Quantitative structure-property relationship (QSPR) modeling is a key approach in this area, aiming to predict material performance based on structural characteristics, thereby enabling the optimization of properties prior to synthesis researchgate.net. The diverse structural configurations of polymer chains, influenced by factors such as monomer type, chain length, and arrangement, introduce complexity in predicting their mechanical behavior researchgate.net. However, by understanding these intricate relationships, it becomes possible to engineer polymers with specific stiffness, temperature dependence, and rearrangement timescales nih.gov. Advanced polymerization techniques, including controlled radical polymerization, offer significant control over the physical and mechanical properties of the resulting polymers by allowing precise manipulation of molecular weight and architecture rsc.org.

Influence of Monomer Composition and Sequence Distribution

The selection and arrangement of monomers within an acrylic copolymer significantly dictate its final properties. Acrylic polymers are synthesized through polymerization, where monomers join to form long, repeating chain structures polymer-process.com. The chemical composition distribution (CCD) of these polymer chains is influenced by the monomer reactivity ratios and the initial feed composition uq.edu.au. For instance, the combination of butyl acrylate (B77674) with other polymerizable acrylate ester monomers allows for the fabrication of copolymer compositions whose performance can be tailored to balance softness and hardness, block resistance and tackiness, low-temperature flexibility, durability, and strength researchgate.net.

The sequence distribution of monomer units along the polymer chain, whether random, gradient, or blocky, profoundly impacts the copolymer's characteristics uq.edu.aumdpi.com. For example, in poly(acrylonitrile-co-acrylamide) copolymers, the monomer sequence distribution influences the cyclization behavior, which is critical for properties like thermal stability mdpi.comresearchgate.net. Different monomer reactivities during copolymerization can lead to continuous changes in the monomer feed, resulting in macromolecules with varying compositions and sequence distributions mdpi.com. Techniques like reversible deactivation radical polymerization (RDRP) enable the synthesis of copolymers with high compositional homogeneity and controlled monomer sequence distribution, even from monomers with different reactivities, allowing for the formation of random or gradient copolymers mdpi.com. For example, a rise in polymerization temperature in the radical copolymerization of n-butyl acrylate with methyl methacrylate (B99206) or methacrylic acid can affect the monomer sequence distribution, which in turn influences properties like cross-linking density jst.go.jp.

Effects of Crosslink Density and Network Topology

The introduction of crosslinks, which are covalent linkages between polymer chains, leads to the formation of polymer networks with distinct properties nih.gov. Crosslink density, defined by the number of crosslinks per unit volume, is a critical parameter influencing the mechanical and viscoelastic properties of acrylic polymer systems acs.orgmdpi.comchemrxiv.org. An increase in crosslink density generally leads to a significant increase in tensile strength and Young's modulus, while decreasing flexibility (percentage elongation at break), equilibrium water content (EWC), average molecular weight between crosslinks (), and mesh size mdpi.com. This is because crosslinks restrict chain mobility, leading to a more rigid material mdpi.comtms.org.

Molecular dynamics simulations have shown that increasing crosslink density slows down chain dynamics and can lead to a slight increase in the glass transition temperature (Tg) acs.org. Furthermore, the distribution state of crosslinks can be as important as the density itself, with improved crosslink dispersion being equivalent to increasing the effective crosslink density acs.org. The topological features of the network, such as whether junctions are "ziplike" or "pointlike," also play a critical role in polymer dynamics and macroscopic properties researchgate.netrsc.org. Networks with permanent covalent crosslinks are strong and durable but cannot rearrange molecularly, making them difficult to repair or remold nih.gov.

The following table illustrates the impact of increasing crosslinking agent concentration on various properties of hydrogel films, demonstrating the direct relationship between crosslink density and macroscopic performance mdpi.com:

| Property | Effect of Increased Crosslinking Agent Concentration mdpi.com |

| Gel Fraction | Significant Increase |

| Crosslinking Density () | Significant Increase |

| Equilibrium Water Content (EWC) | Significant Decrease |

| Average Molecular Weight Between Crosslinks () | Significant Decrease |

| Mesh Size () | Significant Decrease |

| Tensile Strength | Linear Increase |

| Young's Modulus | Linear Increase |

| Flexibility (Elongation at Break) | Decrease (due to rigidity) |

Crystallinity and Amorphous Structure Correlations

Polymers in the solid state can exist in either an amorphous or crystalline form, or more commonly, as semi-crystalline materials containing both regions tms.orgresearchgate.net. Acrylic polymers, such as poly(methyl methacrylate) (PMMA), are typically amorphous, characterized by a random and entangled arrangement of molecular chains researchgate.net. In contrast, crystalline polymers exhibit a long-range, three-dimensional ordered arrangement where individual chains are folded and packed regularly researchgate.net.

The degree of crystallinity, which is the fraction of the total polymer in crystalline regions, can range from a few percentage points to about 90% researchgate.net. Crystallinity significantly impacts the physical properties of a polymer. Crystalline regions contribute to higher density, increased strength, and reduced flexibility compared to amorphous regions tms.orgquizlet.com. The melting temperature (Tm) of a polymer is directly affected by its crystallinity, with higher molecular weight polymers generally having higher Tm values due to the increased energy required to break intermolecular forces in longer chains quizlet.com.

The tacticity (stereoregularity) of a polymer's side groups can also influence its crystallinity. For example, the stereoregularity of isotactic polystyrene allows for better chain packing and crystalline structure formation, whereas the random stereochemistry of atactic polystyrene results in a more energetically favorable amorphous state rsc.org. Tuning the degree of crystallinity through tacticity and processing conditions can lead to materials with distinct tactile and mechanical properties rsc.org.

Aging Phenomena and Structural Evolution in Films and Networks

Aging phenomena in acrylic polymer films and networks refer to the changes in their structure and properties over time due to environmental exposure. Acrylic polymers are well-regarded for their inherent resistance to ultraviolet (UV) light and weathering polymer-process.com. This resistance helps protect them from sun damage and aging, contributing to their durability and long-term performance in various applications, particularly in coatings where they maintain integrity and color retention under extreme temperatures polymer-process.com.

While specific detailed research findings on the structural evolution during aging of "Acryl-spp" were not extensively detailed in the provided snippets, the general characteristics of acrylic polymers highlight their stability. Their molecular structure, primarily long chains of carbons with ester side groups, contributes to their resilience against degradation polymer-process.com. The ability of acrylic polymer coatings to withstand weathering and UV exposure suggests a stable molecular structure that resists significant detrimental structural evolution over time, thereby preserving their mechanical and aesthetic properties polymer-process.com.

Tailoring Properties through Polymer Design and Formulation

The ability to tailor the properties of acrylic polymer systems is a cornerstone of their widespread utility. This is achieved by strategically designing the polymer at a molecular level and carefully formulating the final material researchgate.netcore.ac.uk. Key strategies include:

Monomer Selection: Choosing appropriate monomers allows for the precise tuning of properties. For instance, combining different acrylate ester monomers enables a balance of softness, hardness, flexibility, durability, and strength researchgate.net. The use of specific monomers can also impart properties like thermal insulation, UV resistance, and antimicrobial characteristics, especially when integrated at the nanoscale polymer-process.com.

Polymerization Techniques: The polymerization method itself provides significant control over the polymer's molecular characteristics. Techniques like emulsion polymerization can produce water-soluble acrylic polymers for environmentally friendly coatings polymer-process.com. Controlled radical polymerization offers high control over molecular weight and molecular weight distribution, leading to tailor-made polymers rsc.org.

Crosslink Density and Network Topology: As discussed, varying the concentration and type of crosslinking agents allows for fine-tuning of mechanical properties such as stiffness, tensile strength, and elasticity mdpi.comchemrxiv.org. The location of degradable units within the polymer network (strands vs. crosslinks) can also be controlled to influence degradability and reprocessing capabilities rsc.org.

Copolymerization and Architecture: Creating copolymers with specific monomer sequence distributions (random, gradient, block) allows for unique property profiles not achievable with homopolymers or simple statistical copolymers uq.edu.aumdpi.com. The incorporation of hyperbranched macromonomers can further tailor properties like viscosity, thermal stability, and chemical resistance by controlling branching density and functional group incorporation mdpi.com.

By meticulously controlling these design and formulation parameters, acrylic polymer systems can be engineered to meet a vast array of application-specific requirements, from flexible elastomers to rigid plastics, and from clear optical materials to protective coatings polymer-process.com.

Specialized Academic Research Applications of Acrylic Based Materials

Biomaterials and Bioengineering Research

Dental and Orthopedic Biomaterials Research

Materials for Prosthetics and Implants (Academic Investigations)

Academic investigations into acrylic-based materials for prosthetics and implants primarily focus on enhancing their mechanical properties, biocompatibility, and long-term performance. Polymethyl methacrylate (B99206) (PMMA) is a widely utilized acrylic polymer in dentistry for the fabrication of dentures, temporary crowns, orthodontic appliances, and maxillofacial prostheses nih.govresearchgate.net. Research endeavors aim to optimize critical mechanical attributes such as hardness, impact strength, fatigue strength, tensile strength, and abrasion resistance to improve the functionality and longevity of these devices nih.gov.

Studies have evaluated the static and fatigue strength of acrylic materials, both immediately after polymerization and following aging processes, to understand their mechanical behavior under various conditions bibliotekanauki.plresearchgate.net. For instance, research indicates that the deformation speed of tested acrylic materials significantly impacts their mechanical characteristics, with higher deformation speeds leading to increased material elasticity but reduced engineering stresses at the final deformation stage bibliotekanauki.pl. Furthermore, the greatest fatigue strength has been observed in specific acrylic materials like Vertex, demonstrating superior resistance to cyclic loading compared to others bibliotekanauki.pl.

Beyond dental applications, academic research has explored acrylic latex materials as coatings for foam-covered endoskeletal prostheses, demonstrating their potential to provide a superior coating compared to conventional methods oandplibrary.org. PMMA's attributes, including ease of treatment, lightweight nature, and cost-effectiveness, also make it a subject of research for prosthetic limbs iieta.org. Investigations also delve into the exothermic reaction during the polymerization of acrylic resins when in direct contact with implant abutments. Studies have shown that polymerization temperatures can reach levels that may compromise the regenerative capacity of bone tissue, with temperatures exceeding 47°C identified as a critical threshold for potential thermal damage allenpress.com.

Interfacial Phenomena and Biological Interactions

The interface between acrylic-based materials and biological systems is a critical area of academic research, focusing on microbial colonization and biocompatibility.

Microbial Colonization Studies on Acrylic Surfaces (e.g., Candida spp.)

Candida albicans, a prevalent opportunistic yeast, is a primary causative agent of oral candidiasis and is known to form complex and resilient biofilms on the surfaces of denture base acrylic resins nih.govnih.govmazums.ac.irmicrobiologyresearch.org. Academic studies consistently highlight that the surface characteristics of acrylic materials, including roughness, porosity, and permeability, significantly influence the adhesion and subsequent biofilm formation by microorganisms mazums.ac.irnih.govpucrs.br. Research indicates that acrylic surfaces with reduced roughness, achieved through polishing, lead to a notable decrease in C. albicans biofilm accumulation pucrs.br.

Comparative studies have shown that acrylic polymers fabricated using computer-aided design and manufacturing (CAD/CAM) techniques may be more effective in inhibiting C. albicans biofilm formation compared to conventionally processed denture base materials nih.govnih.gov. This suggests that the smoother and more precise surfaces achieved through digital manufacturing can mitigate microbial adhesion. Furthermore, academic investigations explore various strategies to prevent Candida colonization, including the application of cleaning agents and extracts from natural sources such as Rosmarinus officinalis scirp.orgkoreamed.org. The presence of sucrose (B13894) in the environment and interactions with salivary bacteria have also been shown to promote the proliferation of C. albicans on acrylic surfaces oup.com.

Table 1: Influence of Acrylic Surface Characteristics on Candida albicans Biofilm Formation

| Acrylic Surface Characteristic | Effect on C. albicans Biofilm Formation | Reference |

| Roughness | Increased biofilm accumulation | mazums.ac.irnih.govpucrs.br |

| Polished | Decreased biofilm accumulation | pucrs.br |

| CAD/CAM fabrication | Significantly lower biofilm formation | nih.govnih.gov |

| Presence of sucrose | Increased C. albicans numbers | oup.com |

Biocompatibility Studies (excluding in vivo human trials)

Biocompatibility, defined as the capacity of a material to elicit an appropriate host response without inducing adverse local or systemic reactions, is a paramount concern in the academic study of acrylic-based materials researchgate.net. A significant challenge arises from the potential release of leachable substances, primarily residual monomers, from acrylic resins due to incomplete polymerization researchgate.netpocketdentistry.comscispace.comwjoud.com. These residual monomers, such as methyl methacrylate (MMA), can exert cytotoxic effects on cells and tissues pocketdentistry.comscispace.com.

In vitro cytotoxicity tests are a standard method for the preliminary screening and evaluation of the biocompatibility of acrylic resins. These tests, often utilizing cell culture methods like the MTT assay, are favored for their convenience, rapidity, reproducibility, and cost-effectiveness scispace.comwjoud.comnih.govmdpi.comresearchgate.netresearchgate.netscispace.com. Studies have consistently demonstrated that auto-polymerized acrylic resins tend to exhibit higher levels of cytotoxicity compared to heat-polymerized resins, a phenomenon attributed to the greater quantity of residual monomers present in the former scispace.comwjoud.comresearchgate.net.

The cytotoxic effect is often time-dependent, with the most pronounced effects observed during the initial hours following material preparation, such as within the first 24 hours, as residual monomers leach out most rapidly during this period wjoud.com. Academic research also investigates the inflammatory responses induced by acrylic composites on various cell lines, including macrophage cells, with some studies indicating minimal inflammatory reactions for specific compositions plos.orgresearchgate.net. Furthermore, post-polymerization treatments and storage of acrylic materials in aqueous solutions have been shown to effectively reduce their cytotoxic potential nih.govresearchgate.netscispace.com.

Table 2: In Vitro Cytotoxicity of Acrylic Resins

| Acrylic Resin Type | Residual Monomer Content (Relative) | Observed Cytotoxicity (Relative) | Reference |

| Auto-polymerized | Higher | Higher | scispace.comwjoud.comresearchgate.net |

| Heat-polymerized | Lower | Lower | scispace.comwjoud.com |

Biodegradation Studies of Acrylic-Based Biomaterials

The biodegradation of acrylic-based biomaterials is a critical area of academic research, focusing on understanding the mechanisms and kinetics of degradation, as well as the influence of chemical composition.

In Vitro Degradation Mechanisms and Kinetics

Acrylic-based resins are susceptible to biodegradation in physiological and artificial aqueous environments, leading to the release of unbound or uncured monomers and other additives from the polymer network pocketdentistry.com. The degradation process can proceed through several mechanisms, including physicochemical degradation (e.g., chain scission and dissolution in an aqueous environment), enzymatic activity, and cellular degradation researchgate.netmdpi.comnih.govresearchgate.net.

In vitro degradation studies are typically conducted in controlled environments, such as phosphate (B84403) buffer solutions, to simulate physiological conditions rsc.org. These studies reveal that the degradation kinetics can follow a first-order model, and the degradation process can manifest as a reduction in the mechanical properties of the material, including surface hardness and wear resistance pocketdentistry.comrsc.org.

Influence of Chemical Composition on Biodegradability

The chemical composition of acrylic-based biomaterials plays a pivotal role in determining their biodegradability. Academic research highlights that the specific monomers used in the polymer network significantly influence the extent and rate of degradation pocketdentistry.com.

Cross-linking density is a crucial compositional factor affecting biodegradation. Generally, a higher cross-link density leads to a slower degradation rate rsc.orgmdpi.comnih.govmdpi.comresearchgate.net. This is attributed to the increased density of the polymer network, which impedes the penetration of water molecules and necessitates the cleavage of a greater number of cross-links for the material to degrade rsc.orgnih.gov. Studies on cross-linked polyesters, for instance, have shown that increased cross-linking reduces the degradation rate by decreasing water molecule penetration into the networks rsc.org.

Table 3: Factors Influencing Biodegradability of Acrylic-Based Biomaterials

| Factor | Influence on Biodegradability | Reference |

| Monomer Composition | Major factor determining degradation extent | pocketdentistry.com |

| Cross-linking Density | Higher density generally leads to slower degradation | rsc.orgmdpi.comnih.govmdpi.comresearchgate.net |

| Specific Ester Bonds | Can increase biodegradability even with higher molecular weight | google.com |

| Molecular Weight | Higher molecular weight generally decreases hydrolytic degradation rate | mdpi.com |

Environmental Science and Fate Research